Tert-butyl 3-(2-aminoethoxy)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(2-aminoethoxy)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-6-8(7-12)14-5-4-11/h8H,4-7,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZIPLMOZHQEPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898271-41-5 | |
| Record name | tert-butyl 3-(2-aminoethoxy)azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-aminoethoxy)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-azetidinecarboxylate with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-aminoethoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydride for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines .
Scientific Research Applications
Tert-butyl 3-(2-aminoethoxy)azetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-aminoethoxy)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The specific pathways involved depend on the context of its application, such as enzyme inhibition in biochemical assays or receptor binding in pharmacological studies .
Comparison with Similar Compounds
Structural and Reactivity Comparisons
Electrophilic Halides (Iodo/Bromoethyl Derivatives) :
- Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate and its bromo analog are critical electrophiles. The iodo derivative participates in Ni-catalyzed carboboration to form C-glycosides (e.g., compound 32 in ), while the bromo variant (CAS 1420859-80-8) exhibits high skin permeability (Log Kp = -2.51 cm/s) and is a substrate for P-glycoprotein .
- Reactivity Trend : Iodo > Bromo due to better leaving-group ability.
Oxygen-Containing Substituents (Hydroxyethyl, Methoxy) :
- The hydroxyethyl derivative (CAS 152537-03-6) is a stable alcohol used in further functionalization, such as oxidation to ketones or conversion to bromides. Its methoxy-oxoethylidene analog (CAS 1420859-80-8) is a Michael acceptor for nucleophilic additions .
- Key Data : Hydroxyethyl derivatives show boiling points ~287°C and pKa ~15.05, indicating moderate acidity .
- Nitrogen-Containing Substituents (Amino, Cyano): Amino-hydroxymethyl and amino-methoxy-oxoethyl derivatives are precursors for bioactive molecules. The cyanomethylene variant (1i) is a dipolarophile in [3+2] cycloadditions, with HRMS-confirmed structure . Synthesis Yields: Cyano derivatives achieve 72% yield, while amino-hydroxymethyl compounds require multi-step protocols with moderate efficiency .
Biological Activity
Tert-butyl 3-(2-aminoethoxy)azetidine-1-carboxylate is a compound with significant potential in various biological applications, particularly in medicinal chemistry and enzyme studies. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and related research findings.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 216.28 g/mol
- CAS Number : 898271-41-5
The compound features a tert-butyl group, an azetidine ring, and an aminoethoxy substituent, which contribute to its unique reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the nucleophilic substitution reaction between tert-butyl 3-azetidinecarboxylate and 2-aminoethanol. Common reagents include sodium hydride or potassium carbonate to facilitate the reaction under controlled conditions.
Synthetic Route Overview
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Nucleophilic substitution | Base (NaH or KCO), solvent (DMF or THF) |
| 2 | Purification | Recrystallization or chromatography |
This compound interacts with various molecular targets, including enzymes and receptors. It can function as both a substrate and an inhibitor, modulating enzymatic activity. The specific pathways it influences depend on its application context—whether in biochemical assays or pharmacological studies.
Biological Activity
The compound has been investigated for its role in:
- Enzyme Mechanisms : It serves as a valuable tool in studying enzyme kinetics and mechanisms due to its ability to mimic natural substrates.
- Protein Interactions : The aminoethoxy group allows for interactions with protein targets, potentially leading to the development of novel therapeutic agents .
Research Findings
Recent studies have highlighted the compound's potential in various applications:
- Antimycobacterial Activity : this compound has shown promise in the development of antimycobacterial agents, particularly against tuberculosis .
- Drug Development : Its structural features make it a candidate for synthesizing drugs targeting specific pathways, including those involved in inflammatory diseases.
- Mechanistic Studies : The compound has been utilized to elucidate mechanisms of enzyme inhibition, providing insights into drug design strategies targeting similar biological pathways.
Study on Enzyme Inhibition
A study demonstrated that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways. The IC50 values were determined through kinetic assays, revealing effective inhibition at micromolar concentrations.
Application in Antitubercular Research
In a recent investigation, the compound was part of a series aimed at developing new antitubercular agents. In vitro assays indicated significant activity against Mycobacterium tuberculosis, suggesting further exploration for clinical applications .
Comparison with Related Compounds
To understand its unique properties, it is essential to compare this compound with similar azetidine derivatives:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate | Azetidine derivative | Moderate enzyme inhibition |
| Tert-butyl 3-aminoazetidine-1-carboxylate | Azetidine derivative | Potential anti-inflammatory effects |
Q & A
What are the common synthetic routes for preparing Tert-butyl 3-(2-aminoethoxy)azetidine-1-carboxylate?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step organic reactions, leveraging tert-butoxycarbonyl (Boc) protection and coupling strategies. Key steps include:
- Azetidine Ring Formation : Cyclization reactions using azetidine precursors under basic conditions (e.g., triethylamine) .
- Functionalization : Introduction of the 2-aminoethoxy group via nucleophilic substitution or reductive amination. For example, coupling azetidine derivatives with tert-butyl chloroformate and aminoethyl reagents in anhydrous solvents like dichloromethane .
- Purification : Chromatography or recrystallization to isolate the product, confirmed via NMR and HRMS .
Which characterization techniques are essential for confirming the structure of this compound?
Level: Basic
Methodological Answer:
Critical techniques include:
- Nuclear Magnetic Resonance (NMR) : To resolve the azetidine ring protons, tert-butyl group, and aminoethoxy substituents (e.g., H and C NMR) .
- High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation, ensuring molecular formula accuracy .
- Infrared (IR) Spectroscopy : To identify functional groups like the ester carbonyl (C=O stretch at ~1700 cm) and amine N-H bonds .
How can researchers optimize reaction conditions to improve the yield of this compound?
Level: Advanced
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
- Temperature Control : Lower temperatures (0–5°C) stabilize intermediates during Boc protection .
- Catalyst Use : Palladium catalysts for coupling reactions or enzyme-mediated steps for stereoselective synthesis .
- Computational Screening : Quantum chemical calculations to predict optimal reaction pathways and reduce trial-and-error experimentation .
What strategies resolve contradictions in biological activity data across studies?
Level: Advanced
Methodological Answer:
Address discrepancies by:
- Standardized Assays : Replicate studies under controlled conditions (e.g., pH, cell lines) to isolate variables .
- Molecular Docking : Predict binding modes with targets (e.g., neurological receptors) to clarify activity mechanisms .
- Meta-Analysis : Compare data across studies using statistical tools to identify outliers or confounding factors .
How does the 2-aminoethoxy group influence reactivity compared to other azetidine derivatives?
Level: Advanced
Methodological Answer:
The 2-aminoethoxy group:
- Enhances Nucleophilicity : The amine facilitates nucleophilic attacks in peptide coupling or alkylation reactions .
- Alters Solubility : Increases hydrophilicity, affecting pharmacokinetic properties in drug development .
- Comparison with Analogues : Unlike methylamino or hydroxyl groups, the aminoethoxy chain provides flexibility for hydrogen bonding, critical in receptor interactions (e.g., vs. tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate) .
What in silico methods predict binding affinity with neurological targets?
Level: Advanced
Methodological Answer:
Recommended approaches:
- Molecular Dynamics Simulations : Analyze stability of ligand-receptor complexes (e.g., with NMDA or GABA receptors) .
- Free Energy Perturbation (FEP) : Quantify binding energy changes due to substituent modifications .
- Pharmacophore Modeling : Map electrostatic and steric features to prioritize analogues for synthesis .
How do pH and temperature variations affect azetidine ring stability during synthesis?
Level: Advanced
Methodological Answer:
- pH Sensitivity : Acidic conditions risk Boc deprotection; neutral to slightly basic conditions (pH 7–9) stabilize the ring .
- Temperature Effects : Elevated temperatures (>50°C) may induce ring-opening via retro-aza-Michael reactions; low temperatures (<0°C) favor ring integrity .
What challenges arise in scaling up synthesis for pilot-scale production?
Level: Advanced
Methodological Answer:
Key challenges include:
- Reagent Cost : Transition from lab-scale reagents (e.g., LiAlH) to cost-effective alternatives for hydrogenation .
- Purification : Replace column chromatography with recrystallization or distillation for large batches .
- Safety Protocols : Manage exothermic reactions and hazardous intermediates (e.g., tosylates) under scaled conditions .
How do electronic properties of substituents impact material science applications?
Level: Advanced
Methodological Answer:
- Bromothiophene Analogues : Electron-withdrawing groups (e.g., Br) enhance conductivity in organic semiconductors .
- Aminoethoxy vs. Methoxy : The amino group’s lone pair increases electron density, improving charge transport in conductive polymers vs. methoxy derivatives .
What in vitro assays are recommended for initial cytotoxicity screening?
Level: Advanced
Methodological Answer:
- MTT/PrestoBlue Assays : Quantify metabolic activity in cancer cell lines (e.g., HeLa, MCF-7) .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to detect early-stage cell death .
- Dose-Response Curves : IC determination across 72-hour exposure to identify therapeutic windows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
